molecular formula C5H4ClNOS B031849 5-Chlorothiophene-2-carboxamide CAS No. 22353-82-8

5-Chlorothiophene-2-carboxamide

Cat. No.: B031849
CAS No.: 22353-82-8
M. Wt: 161.61 g/mol
InChI Key: OMOBWMBJNNCUFO-UHFFFAOYSA-N
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Description

5-Chlorothiophene-2-carboxamide is a heterocyclic compound with the molecular formula C5H4ClNOS. It is characterized by a thiophene ring substituted with a chlorine atom at the 5-position and a carboxamide group at the 2-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and material science .

Scientific Research Applications

5-Chlorothiophene-2-carboxamide has a wide range of applications in scientific research:

Safety and Hazards

5-Chlorothiophene-2-carboxamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing face, hands, and any exposed skin thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-carbonyl chloride, which is then reacted with ammonia to yield 5-Chlorothiophene-2-carboxamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves maintaining reaction conditions such as temperature and pressure to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 5-Chlorothiophene-2-carboxylic acid
  • 5-Chlorothiophene-2-carbonyl chloride
  • 5-Chlorothiophene-2-sulfonyl chloride

Comparison: 5-Chlorothiophene-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different binding affinities and selectivities towards biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-chlorothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOBWMBJNNCUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409141
Record name 5-chlorothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22353-82-8
Record name 5-chlorothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of incorporating 5-Chlorothiophene-2-carboxamide into chalcone derivatives?

A1: Research suggests that incorporating this compound into chalcone structures can enhance their antibacterial activity. A study synthesized a series of novel chalcone derivatives with this compound as a base structure. [] These derivatives exhibited promising antibacterial activity against various bacterial strains, including E. coli, P. aeruginosa, and S. aureus. [] This suggests that this compound could be a valuable building block for developing new antibacterial agents.

Q2: How do researchers predict the pharmacological properties of this compound derivatives?

A2: Researchers utilize in silico investigations, specifically focusing on ADME (absorption, distribution, metabolism, and excretion) properties, to predict the pharmacokinetic behavior of synthesized this compound derivatives. [] This computational approach helps to streamline the drug discovery process by identifying promising candidates early on and guiding further experimental investigations.

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